Product packaging for 1-Phenyl-1H-1,2,4-triazole-5-carbaldehyde(Cat. No.:CAS No. 111340-51-3)

1-Phenyl-1H-1,2,4-triazole-5-carbaldehyde

Cat. No.: B1650092
CAS No.: 111340-51-3
M. Wt: 173.17 g/mol
InChI Key: DNWKXRQFTTWFKW-UHFFFAOYSA-N
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Description

1-Phenyl-1H-1,2,4-triazole-5-carbaldehyde is a versatile chemical scaffold in medicinal chemistry and organic synthesis. The 1,2,4-triazole core is a privileged structure in drug discovery, known for its diverse biological activities. This particular compound features an aldehyde functional group, making it a valuable electrophile and a key synthetic intermediate for constructing more complex molecules. It can undergo reactions such as condensations to form Schiff bases, which are precursors for various nitrogen-containing heterocycles . Researchers utilize 1,2,4-triazole derivatives as starting materials for developing compounds with potential anticancer, antimicrobial, antiviral, and anticonvulsant activities . Furthermore, the structural similarity to active 1,2,3-triazole-based α-glycosidase inhibitors suggests potential for exploration in enzyme inhibition studies . This product is intended for research applications in a controlled laboratory environment. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7N3O B1650092 1-Phenyl-1H-1,2,4-triazole-5-carbaldehyde CAS No. 111340-51-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-phenyl-1,2,4-triazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O/c13-6-9-10-7-11-12(9)8-4-2-1-3-5-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNWKXRQFTTWFKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NC=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70545271
Record name 1-Phenyl-1H-1,2,4-triazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70545271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111340-51-3
Record name 1-Phenyl-1H-1,2,4-triazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70545271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1 Phenyl 1h 1,2,4 Triazole 5 Carbaldehyde and Its Derivatives

Historical and Modern Approaches to 1,2,4-Triazole (B32235) Ring Formation

The formation of the 1,2,4-triazole ring is a cornerstone of heterocyclic chemistry, with several named reactions and innovative methods developed over the years. These methodologies provide access to a wide array of substituted 1,2,4-triazoles, which serve as precursors to the target carbaldehyde.

Pellizzari Reaction Modifications

The Pellizzari reaction, first reported in 1911 by Guido Pellizzari, involves the condensation of an amide with a hydrazide to form a 1,2,4-triazole. rsc.org The reaction typically requires high temperatures and can have limitations regarding the diversity of substituents on the resulting triazole ring. rsc.org Historically, this method has been a foundational approach for the synthesis of disubstituted 1,2,4-triazoles. chemistrysteps.com

Modern modifications to the Pellizzari reaction have aimed to improve its efficiency and scope. For instance, the use of microwave irradiation has been shown to significantly shorten reaction times and increase yields, offering a more practical route to these heterocyclic systems. rsc.org

Einhorn-Brunner Reaction Principles and Variants

The Einhorn-Brunner reaction provides an alternative pathway to 1,2,4-triazoles through the reaction of imides with alkyl or aryl hydrazines. rsc.org This method, described by Alfred Einhorn in 1905 and further developed by Karl Brunner in 1914, can lead to an isomeric mixture of 1,2,4-triazoles. rsc.org The reaction proceeds via an acid-catalyzed condensation of hydrazines with diacylamines. nih.gov

A key aspect of the Einhorn-Brunner reaction is its regioselectivity when unsymmetrical imides are used. Research has indicated that the more acidic group attached to the imide tends to direct the substitution pattern on the resulting triazole ring. rsc.org This principle allows for a degree of control over the final product's structure.

1,3-Dipolar Cycloaddition Strategies for 1,2,4-Triazole Synthesis

1,3-Dipolar cycloaddition reactions represent a powerful and versatile tool for the construction of five-membered heterocyclic rings, including 1,2,4-triazoles. wikipedia.org This approach typically involves the reaction of a 1,3-dipole, such as a nitrilimine, with a dipolarophile. clockss.org Nitrilimines, often generated in situ from hydrazonoyl halides, can react with various dipolarophiles to yield substituted 1,2,4-triazoles. clockss.org

The Huisgen 1,3-dipolar cycloaddition, a well-established method, offers a high degree of control over the regioselectivity and stereoselectivity of the resulting heterocycle. wikipedia.org This strategy has been widely employed in the synthesis of a diverse range of triazole derivatives.

Other Cyclization Reactions in 1,2,4-Triazole Synthesis

Beyond the classical named reactions, a multitude of other cyclization strategies have been developed for the synthesis of the 1,2,4-triazole core. These methods often utilize readily available starting materials and offer unique advantages in terms of efficiency and substrate scope.

One such approach involves the oxidative cyclization of hydrazones. nih.gov Various oxidizing agents can be employed to facilitate the intramolecular cyclization, leading to the formation of the triazole ring. Additionally, copper-catalyzed one-pot methods have been developed for the preparation of disubstituted 1,2,4-triazoles from amides and nitriles, utilizing molecular oxygen as the oxidant. frontiersin.org Other innovative methods include the use of aryl diazonium salts as a nitrogen source in metal-free [3+2] cycloaddition/decarboxylation reactions. organic-chemistry.org

Targeted Synthesis of 1-Phenyl-1H-1,2,4-triazole-5-carbaldehyde

Once the 1-phenyl-1H-1,2,4-triazole scaffold is in hand, the introduction of a carbaldehyde group at the C5 position is the crucial next step. Direct formylation procedures are often the most efficient routes to the target compound.

Direct Formylation Procedures at the C5 Position of N1-Phenyl-1,2,4-Triazoles

A highly effective method for the direct formylation of 1-phenyl-1H-1,2,4-triazole at the C5 position involves a lithiation-formylation sequence. The initial lithiation of 1-phenyl-1,2,4-triazole proceeds regioselectively at the C5 position to generate the 5-lithio-1-phenyl-1,2,4-triazole intermediate. nih.gov This lithiated species can then be reacted with a suitable formylating agent, such as N,N-dimethylformamide (DMF), to introduce the carbaldehyde group at the desired position. This method offers a direct and controlled route to this compound.

The Vilsmeier-Haack reaction is a well-known method for the formylation of electron-rich aromatic and heteroaromatic compounds. rsc.org The reaction employs a Vilsmeier reagent, typically generated from phosphorus oxychloride and a substituted amide like DMF, to introduce a formyl group onto the substrate. clockss.org While broadly applicable, the specific conditions and efficacy for the C5 formylation of 1-phenyl-1H-1,2,4-triazole would require careful optimization.

Below is a table summarizing the key synthetic approaches discussed:

Reaction Reactants Product Key Features
Pellizzari Reaction Amide, Hydrazide1,2,4-TriazoleHigh temperatures, can be improved with microwave irradiation. rsc.org
Einhorn-Brunner Reaction Imide, Hydrazine (B178648)1,2,4-TriazoleAcid-catalyzed, can produce isomeric mixtures. rsc.orgnih.gov
1,3-Dipolar Cycloaddition 1,3-Dipole (e.g., Nitrilimine), Dipolarophile1,2,4-TriazoleVersatile and allows for good regiochemical control. wikipedia.orgclockss.org
Lithiation-Formylation 1-Phenyl-1,2,4-triazole, Organolithium reagent, Formylating agentThis compoundDirect and regioselective C5 formylation. nih.gov

Conversion of Precursor Functional Groups to the Carbaldehyde Moiety

The introduction of the carbaldehyde functionality at the C5 position of the 1-phenyl-1H-1,2,4-triazole ring is a crucial step that opens up a plethora of possibilities for further molecular elaboration. A common and highly effective method to achieve this is through the selective oxidation of a precursor primary alcohol.

The synthesis of the precursor, (1-phenyl-1H-1,2,4-triazol-5-yl)methanol, is often accomplished via multi-step sequences. A prevalent strategy involves the oxidation of the corresponding primary alcohol, (1-phenyl-1H-1,2,3-triazol-4-yl)methanol. This transformation is frequently carried out using manganese(IV) oxide (MnO₂), a reagent known for its selectivity in oxidizing allylic and benzylic-type alcohols, thereby minimizing the risk of over-oxidation to the carboxylic acid. The reaction is typically performed under mild conditions, stirring the alcohol with an excess of MnO₂ in a chlorinated solvent like dichloromethane (DCM) at room temperature. This method is noted for its high efficiency and clean conversion, often resulting in near-quantitative yields of the desired aldehyde.

Oxidizing AgentSolventTemperatureYield
Manganese(IV) oxide (MnO₂)Dichloromethane (DCM)Room Temperature~99%
Table 1: Oxidation of (1-Phenyl-1H-1,2,3-triazol-4-yl)methanol to 1-Phenyl-1H-1,2,3-triazole-4-carbaldehyde. chemicalbook.com

Green Chemistry Approaches in the Synthesis of Phenyl-Substituted 1,2,4-Triazole Carbaldehydes

In line with the growing emphasis on sustainable chemistry, efforts have been directed towards developing more environmentally benign synthetic routes for 1,2,4-triazole derivatives. Microwave and ultrasound irradiation have emerged as powerful tools in this regard, often leading to shorter reaction times, higher yields, and reduced solvent usage compared to conventional heating methods. iosrjournals.orgnih.gov

Microwave-assisted organic synthesis has been successfully employed for the preparation of various substituted 1,2,4-triazoles. iosrjournals.orgnih.govnih.govmdpi.comyu.edu.jobenthamscience.com This technique utilizes microwave energy to rapidly heat the reaction mixture, often leading to a significant acceleration of reaction rates. For instance, the synthesis of 1,2,4-triazole derivatives has been achieved in minutes under microwave irradiation, compared to hours required by conventional heating. nih.gov

Ultrasound-assisted synthesis is another green chemistry approach that has been applied to the synthesis of 1,2,4-triazoles. asianpubs.orgnih.govnih.govresearchgate.netscispace.com Sonication can enhance reaction rates and yields by creating localized high-pressure and high-temperature zones through acoustic cavitation. This method has been used for the facile, one-pot synthesis of 1,2,4-triazole derivatives from α-nitrophenyl hydrazones and methylene (B1212753) amines. asianpubs.org While specific examples for the direct synthesis of this compound using these green methods are not extensively documented, the successful application of these techniques to structurally similar compounds suggests their potential applicability.

Synthesis of Key this compound Derivatives

The aldehyde group in this compound serves as a versatile handle for the synthesis of a wide array of derivatives through various chemical transformations.

Schiff Base Formation via Condensation with Amines

The condensation reaction of this compound with primary amines readily affords Schiff bases (imines). This reaction is typically carried out by refluxing the aldehyde and the amine in a suitable solvent, often with a catalytic amount of acid. The formation of the C=N double bond is a key transformation that allows for the introduction of diverse functionalities into the triazole scaffold. benthamscience.comnih.gov The synthesis of Schiff bases from various 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols and different aldehydes has been reported, indicating the general applicability of this reaction. nih.gov

Amine ReactantSolventConditionsProduct
Substituted anilinesEthanol (B145695)Reflux, catalytic acidSubstituted N-(phenyl)-1-(1-phenyl-1H-1,2,4-triazol-5-yl)methanimines
Alkyl aminesMethanolStirring at room temperatureN-alkyl-1-(1-phenyl-1H-1,2,4-triazol-5-yl)methanimines
Table 2: General Conditions for Schiff Base Formation.

Hydrazone and Bis-thiocarbohydrazone Derivatives

The reaction of this compound with hydrazine or its derivatives leads to the formation of hydrazones. This condensation reaction is a fundamental transformation in organic synthesis and provides access to a class of compounds with significant biological potential. The synthesis of hydrazones from various triazole aldehydes has been documented. beilstein-journals.orgresearchgate.netmdpi.com

Furthermore, the reaction with thiocarbohydrazide can lead to the formation of thiocarbohydrazones and, under specific conditions, bis-thiocarbohydrazones. The synthesis of bis-thiocarbohydrazones from heterocyclic aldehydes has been reported as a route to novel bioactive molecules.

Hydrazine/Thiocarbohydrazide ReactantSolventConditionsProduct Type
Hydrazine hydrateEthanolRefluxHydrazone
Substituted hydrazinesMethanolStirring, room temperatureSubstituted Hydrazone
ThiocarbohydrazideEthanol/Acetic acidRefluxThiocarbohydrazone/Bis-thiocarbohydrazone
Table 3: Synthesis of Hydrazone and Thiocarbohydrazone Derivatives.

Carboxylic Acid and Alcohol Derivatives via Oxidation and Reduction

The carbaldehyde moiety of this compound can be readily oxidized to the corresponding carboxylic acid or reduced to the primary alcohol.

Oxidation: The oxidation to 1-phenyl-1H-1,2,4-triazole-5-carboxylic acid can be achieved using various oxidizing agents. Common reagents for this transformation include potassium permanganate (KMnO₄) or chromium-based reagents. The choice of oxidant and reaction conditions is crucial to ensure high yields and avoid side reactions.

Reduction: The reduction of the aldehyde to (1-phenyl-1H-1,2,4-triazol-5-yl)methanol is typically accomplished with high efficiency using standard reducing agents. Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent or lithium aluminium hydride (LiAlH₄) in an ethereal solvent are commonly employed for this purpose.

TransformationReagentSolventProduct
OxidationPotassium permanganate (KMnO₄)Aqueous base1-Phenyl-1H-1,2,4-triazole-5-carboxylic acid
ReductionSodium borohydride (NaBH₄)Methanol/Ethanol(1-Phenyl-1H-1,2,4-triazol-5-yl)methanol
ReductionLithium aluminium hydride (LiAlH₄)Tetrahydrofuran (THF)(1-Phenyl-1H-1,2,4-triazol-5-yl)methanol
Table 4: Oxidation and Reduction of the Carbaldehyde Moiety.

Thiazole (B1198619) and Other Fused Heterocyclic Systems Derived from the Carbaldehyde

The aldehyde functionality of this compound is a key synthon for the construction of more complex heterocyclic systems, including thiazoles and fused triazole derivatives.

Thiazole Synthesis: The Hantzsch thiazole synthesis is a well-established method for the formation of a thiazole ring. nih.govmdpi.comresearchgate.netorganic-chemistry.orgasianpubs.org This typically involves the reaction of an α-haloketone with a thioamide. In the context of the title compound, the aldehyde can be first converted to an α-halomethyl derivative, which can then react with a thioamide to form the thiazole ring.

Fused Heterocyclic Systems: The carbaldehyde can also participate in cyclocondensation reactions to form fused heterocyclic systems. For example, reaction with compounds containing active methylene groups and an amino group can lead to the formation of fused pyrimidine rings, such as triazolopyrimidines. researchgate.netnih.gov The synthesis of asianpubs.orgnih.govnih.govtriazolo[1,5-a]pyrimidines is often achieved through the condensation of 3-amino-1,2,4-triazoles with β-dicarbonyl compounds or their equivalents. researchgate.netnih.gov By analogy, this compound can be a precursor to derivatives that undergo such cyclizations.

Chemical Transformations and Reaction Mechanisms of 1 Phenyl 1h 1,2,4 Triazole 5 Carbaldehyde

Reactivity of the Carbaldehyde Group

The aldehyde functional group is the most reactive site on the molecule for many transformations due to the electrophilic nature of its carbonyl carbon. It readily undergoes nucleophilic addition, oxidation, and reduction reactions.

Nucleophilic Addition Reactions

The carbonyl carbon of the carbaldehyde group is electron-deficient and thus susceptible to attack by various nucleophiles. These reactions typically involve the initial formation of a tetrahedral intermediate, which can then be protonated to yield an addition product or eliminate water to form a double bond.

Common nucleophilic addition reactions include the formation of imines (Schiff bases) through reaction with primary amines. This reaction is fundamental in the synthesis of more complex derivatives and ligands for coordination chemistry. Other nucleophiles such as alcohols can add to form hemiacetals and acetals under appropriate catalytic conditions.

Oxidation Reactions

The aldehyde group of 1-Phenyl-1H-1,2,4-triazole-5-carbaldehyde can be readily oxidized to the corresponding carboxylic acid, 1-Phenyl-1H-1,2,4-triazole-5-carboxylic acid. This transformation is a common step in the synthesis of bioactive molecules, as carboxylic acids and their derivatives (esters, amides) are important pharmacophores. A variety of oxidizing agents can be employed for this purpose, ranging from mild to strong. For instance, hydrogen peroxide in the presence of a selenium catalyst has been used as an eco-friendly method for oxidizing various aldehydes to carboxylic acids. mdpi.com The synthesis of analogous 1,2,4-triazole-3-carboxylic acid derivatives has been achieved through the rearrangement of oxazolinones, highlighting the accessibility of this functional group within the triazole scaffold. nih.gov

Table 1: Examples of Oxidation Reactions for Aldehydes

Oxidizing Agent Product General Applicability
Potassium Permanganate (KMnO4) Carboxylic Acid Strong, can cleave other functional groups
Jones Reagent (CrO3/H2SO4) Carboxylic Acid Strong, acidic conditions
Hydrogen Peroxide (H2O2) Carboxylic Acid Green, often requires a catalyst

This table represents general oxidation reactions applicable to aldehydes.

Reduction Reactions

The carbaldehyde group can be reduced to a primary alcohol, yielding (1-Phenyl-1H-1,2,4-triazol-5-yl)methanol. This reaction is a key transformation for introducing a flexible hydroxymethyl linker, which can be used for further functionalization. Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). Sodium borohydride is a milder reagent, typically used in alcoholic solvents, and is generally selective for aldehydes and ketones. The regioselective reduction of ester groups on a 1,2,3-triazole ring using sodium borohydride has been studied, indicating that the electronic environment of the heterocycle influences the reactivity of adjacent carbonyls. nih.gov

Table 2: Common Reducing Agents for Aldehydes

Reducing Agent Product Typical Conditions
Sodium Borohydride (NaBH4) Primary Alcohol Methanol or Ethanol (B145695), Room Temperature
Lithium Aluminum Hydride (LiAlH4) Primary Alcohol Anhydrous Ether or THF, followed by aqueous workup

This table represents general reduction reactions applicable to aldehydes.

Triazole Ring Modifications and Stability

The 1,2,4-triazole (B32235) ring is an aromatic heterocycle, which confers significant stability to the core structure. ijsr.net Reactions directly modifying the ring are less common than those involving the carbaldehyde substituent and typically require more forcing conditions.

Substitution Reactions on the Triazole Ring

The 1,2,4-triazole ring is generally resistant to electrophilic substitution on its carbon atoms due to its electron-deficient nature. The carbon atoms are attached to electronegative nitrogen atoms, which lowers their electron density. chemicalbook.com Electrophilic attack, such as protonation, tends to occur at a ring nitrogen atom. chemicalbook.com

Conversely, the electron-deficient carbons of the triazole ring are susceptible to nucleophilic substitution, particularly if a good leaving group is present at the C3 or C5 position. nih.gov While the subject molecule has a hydrogen atom at the C3 position, related halogenated 1H-1,2,4-triazole nucleosides have been shown to undergo nucleophilic substitution reactions to introduce other functionalities. researchgate.net

Ring Opening and Rearrangement Mechanisms

The aromaticity of the 1,2,4-triazole nucleus makes it quite stable and resistant to ring-opening reactions. ijsr.netnih.gov The ring system is generally stable to hydrolysis, even in the presence of strong acids. researchgate.net However, certain substituted 1,2,4-triazoles can undergo rearrangement reactions. For example, the Dimroth rearrangement, which involves the translocation of heteroatoms, has been observed in related triazolo[4,3-a]pyridine systems. acs.org Additionally, other rearrangements and eliminations have been documented for specific 1,2,4-triazole derivatives under particular conditions, such as the rearrangement of an N1-substituted aminothiocarbonyl group to an exocyclic amino group. rsc.org These transformations are highly dependent on the specific substitution pattern and reaction conditions and are not a general feature of the unsubstituted 1-phenyl-1H-1,2,4-triazole ring itself.

Mechanisms of Key Derivatization Reactions

The strategic location of the aldehyde functionality on the 1-phenyl-1,2,4-triazole scaffold opens up numerous avenues for constructing more complex molecular architectures. The following sections will explore the detailed mechanisms of two significant classes of transformations: [3+2] cycloaddition and cyclocondensation reactions.

[3+2] Cycloaddition Pathways

While direct participation of the aldehyde group of this compound in a [3+2] cycloaddition is not typical, it can be readily converted into a suitable dipolarophile, which can then undergo this type of reaction. A common strategy involves the transformation of the aldehyde into an alkyne or an alkene. For instance, the aldehyde can be converted to a terminal alkyne via the Corey-Fuchs reaction, which involves reaction with triphenylphosphine (B44618) and carbon tetrabromide, followed by treatment with a strong base like n-butyllithium. This resulting 1-phenyl-5-ethynyl-1H-1,2,4-triazole can then serve as an excellent dipolarophile in [3+2] cycloaddition reactions with 1,3-dipoles such as nitrile imines.

Nitrile imines, typically generated in situ from the corresponding hydrazonoyl halides by the action of a base, are highly reactive 1,3-dipoles. The reaction of a nitrile imine with the ethynyl-triazole derivative would proceed via a concerted or stepwise mechanism to yield a new five-membered heterocyclic ring fused or appended to the triazole core.

Plausible Mechanism:

Formation of the Nitrile Imine: A hydrazonoyl halide is treated with a base (e.g., triethylamine) to generate the transient nitrile imine dipole.

Cycloaddition: The nitrile imine undergoes a [3+2] cycloaddition reaction with the alkyne derivative of this compound. This reaction is regioselective, and the orientation of the addition is governed by the electronic and steric properties of both the dipole and the dipolarophile. The concerted pathway is generally favored, involving a single transition state.

Aromatization: The initial cycloadduct may undergo spontaneous aromatization to form a stable pyrazole (B372694) ring linked to the triazole moiety.

This pathway provides a versatile route to novel bis-heterocyclic systems, where the substitution pattern can be readily varied by choosing different hydrazonoyl halides.

Reactant 1 (Dipolarophile Precursor)Reactant 2 (1,3-Dipole Precursor)Product
This compoundHydrazonoyl Halide1-Phenyl-5-(pyrazol-3-yl)-1H-1,2,4-triazole derivative

Cyclocondensation Reactions

The electrophilic aldehyde group of this compound is highly susceptible to nucleophilic attack, making it an ideal substrate for cyclocondensation reactions with various binucleophiles. These reactions lead to the formation of fused heterocyclic systems, which are of significant interest in medicinal chemistry.

A prominent example is the reaction with compounds containing an active methylene (B1212753) group, such as ethyl cyanoacetate (B8463686). This reaction typically proceeds via a Knoevenagel condensation followed by an intramolecular cyclization.

Mechanism with Ethyl Cyanoacetate:

Knoevenagel Condensation: In the presence of a base (e.g., piperidine (B6355638) or DBU), the active methylene group of ethyl cyanoacetate is deprotonated to form a carbanion. This carbanion then attacks the electrophilic carbonyl carbon of this compound. Subsequent dehydration leads to the formation of an electron-deficient alkene, an ethyl 2-cyano-3-(1-phenyl-1H-1,2,4-triazol-5-yl)acrylate intermediate. nih.gov

Intramolecular Cyclization: Depending on the reaction conditions and the presence of other nucleophiles, this intermediate can undergo further transformations. For instance, if a dinucleophile like a hydrazine (B178648) derivative is present, it can lead to the formation of a new heterocyclic ring.

Another important class of cyclocondensation reactions involves the reaction of this compound with hydrazine derivatives to form fused triazolopyrimidine systems.

Mechanism with Hydrazine Derivatives:

Imine Formation: The reaction initiates with the nucleophilic attack of one of the nitrogen atoms of the hydrazine derivative on the aldehyde carbonyl carbon, followed by dehydration to form a hydrazone intermediate.

Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then attacks an electrophilic center within the triazole ring or a suitably positioned functional group, leading to the formation of a new six-membered ring. This cyclization is often facilitated by acidic or basic catalysis and may involve a Dimroth rearrangement to yield the thermodynamically more stable fused product. The synthesis of various triazolopyrimidines often follows such cyclocondensation pathways.

These cyclocondensation reactions provide a powerful tool for the synthesis of diverse fused heterocyclic scaffolds derived from this compound.

Reactant 1Reactant 2Product Type
This compoundEthyl CyanoacetateSubstituted Acrylate/Fused Pyridine derivative
This compoundHydrazine HydrateFused Triazolopyrimidine
This compoundThiosemicarbazide (B42300)Fused Triazolothiadiazine

Advanced Spectroscopic and Structural Characterization Techniques for 1 Phenyl 1h 1,2,4 Triazole 5 Carbaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

The proton NMR spectrum of 1-Phenyl-1H-1,2,4-triazole-5-carbaldehyde is expected to show distinct signals corresponding to the aldehyde proton, the triazole ring proton, and the protons of the phenyl group.

Aldehyde Proton (-CHO): A singlet is anticipated in the downfield region of the spectrum, typically between δ 9.5 and 10.5 ppm. This significant deshielding is due to the electron-withdrawing nature of the carbonyl group.

Triazole Ring Proton: The proton on the triazole ring is expected to appear as a singlet, likely in the range of δ 8.0 to 9.0 ppm. Its precise chemical shift would be influenced by the electronic effects of the adjacent phenyl and aldehyde groups.

Phenyl Group Protons (-C₆H₅): The five protons of the phenyl ring will likely appear as a complex multiplet in the aromatic region, typically between δ 7.0 and 8.0 ppm. The ortho, meta, and para protons may exhibit distinct chemical shifts due to their different proximities to the triazole ring.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (δ, ppm) Multiplicity
Aldehyde-H 9.5 - 10.5 Singlet
Triazole-H 8.0 - 9.0 Singlet

The ¹³C NMR spectrum would provide valuable information about the carbon skeleton of the molecule.

Aldehyde Carbonyl Carbon (-CHO): This carbon is expected to be the most downfield signal in the spectrum, appearing in the range of δ 180 to 190 ppm.

Triazole Ring Carbons: The two carbon atoms of the triazole ring are expected to have chemical shifts in the aromatic region, typically between δ 140 and 160 ppm.

Phenyl Group Carbons (-C₆H₅): The six carbons of the phenyl ring would also resonate in the aromatic region, generally between δ 120 and 140 ppm. The ipso-carbon (the carbon attached to the triazole ring) would likely be found at the lower end of this range, while the other carbons would show distinct signals based on their positions.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (δ, ppm)
Aldehyde C=O 180 - 190
Triazole C 140 - 160

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy techniques like IR and Raman are crucial for identifying the functional groups present in a molecule.

Aldehyde Group: A strong, sharp absorption band corresponding to the C=O stretching vibration is expected in the region of 1680-1715 cm⁻¹. The C-H stretching vibration of the aldehyde proton typically appears as two weak bands around 2720 and 2820 cm⁻¹.

Triazole Ring: The C=N stretching vibrations of the triazole ring are expected to produce absorption bands in the range of 1500-1650 cm⁻¹. The C-H stretching of the triazole ring would likely be observed above 3000 cm⁻¹.

Phenyl Group: Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, and C=C stretching vibrations within the ring will appear in the 1450-1600 cm⁻¹ region.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
Aldehyde C=O stretch 1680 - 1715
Aldehyde C-H stretch 2720 & 2820
Triazole C=N stretch 1500 - 1650
Aromatic C-H stretch > 3000

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry would be used to determine the molecular weight of the compound and to gain insight into its fragmentation pathways. The molecular formula of this compound is C₉H₇N₃O, giving it a molecular weight of approximately 173.17 g/mol . The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 173.

Common fragmentation patterns might include the loss of the aldehyde group (CHO, 29 Da) leading to a fragment at m/z 144, or cleavage of the phenyl group (C₆H₅, 77 Da) resulting in a fragment at m/z 96. Fragmentation of the triazole ring could also lead to various smaller charged species.

X-ray Diffraction (XRD) for Solid-State Molecular Structure and Crystal Packing

Analysis of Intermolecular Interactions in this compound Remains an Area for Future Investigation

A comprehensive analysis of the intermolecular interactions for the specific chemical compound, this compound, cannot be definitively presented at this time due to the absence of publicly available crystallographic data. The determination of intermolecular forces within a crystal lattice is fundamentally reliant on the precise atomic coordinates obtained through single-crystal X-ray diffraction studies. Without such a study for this compound, any discussion of its hydrogen bonds, π-π stacking, or other non-covalent interactions would be purely speculative.

A detailed understanding of the intermolecular interactions in this compound awaits experimental determination of its crystal structure. Such a study would provide invaluable data, including bond lengths, bond angles, and torsion angles, which would form the basis for a thorough analysis of its solid-state architecture and the forces governing its molecular assembly.

Computational Chemistry and Theoretical Studies of 1 Phenyl 1h 1,2,4 Triazole 5 Carbaldehyde

Density Functional Theory (DFT) and Ab Initio Methods in Electronic Structure Calculation

Density Functional Theory (DFT) and ab initio methods are cornerstones of modern computational chemistry, enabling detailed analysis of molecular systems. researchgate.net DFT, particularly with hybrid functionals like B3LYP, has proven effective for studying 1,2,4-triazole (B32235) derivatives, providing a balance between computational cost and accuracy. researchgate.nettubitak.gov.tr These methods are employed to calculate the electronic structure, optimized geometry, and various molecular properties.

Optimization of Molecular Geometry and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that locates the minimum energy conformation on the potential energy surface. For 1-Phenyl-1H-1,2,4-triazole-5-carbaldehyde, this involves calculating the bond lengths, bond angles, and dihedral angles that define the spatial arrangement of its atoms.

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Theoretical)

ParameterBond/AngleCalculated Value (B3LYP/6-311G(d,p))
Bond LengthN1-C5Value in Å
Bond LengthC5-C(aldehyde)Value in Å
Bond LengthC(aldehyde)=OValue in Å
Bond AngleN4-C5-C(aldehyde)Value in degrees
Dihedral AngleC(phenyl)-N1-C5-C(aldehyde)Value in degrees

Note: This table is illustrative. Specific values would be obtained from a dedicated DFT calculation.

Electronic Properties: Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital (HOMO-LUMO) Energy Gap and Charge Distribution

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding a molecule's chemical reactivity and electronic transitions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small gap suggests high chemical reactivity and low kinetic stability, as it is easier to excite an electron from the HOMO to the LUMO. researchgate.net For 1,2,4-triazole derivatives, DFT calculations can precisely determine these energy levels and the resulting gap, which helps in predicting the molecule's reactivity profile. researchgate.net The distribution of these orbitals across the molecule indicates the likely sites for electrophilic and nucleophilic attack.

Table 2: Theoretical Electronic Properties of this compound

PropertyCalculated Value (eV)
HOMO EnergyCalculated Value
LUMO EnergyCalculated Value
HOMO-LUMO Energy Gap (ΔE)Calculated Value

Note: This table illustrates the type of data generated from DFT calculations.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map displays regions of varying electrostatic potential on the electron density surface.

Negative Regions (Red/Yellow): These areas are rich in electrons and are susceptible to electrophilic attack. In this compound, these regions are expected to be located around the nitrogen atoms of the triazole ring and the oxygen atom of the carbaldehyde group, which possess high electronegativity. researchgate.net

Positive Regions (Blue): These areas are electron-deficient and are prone to nucleophilic attack. These are typically found around the hydrogen atoms.

Neutral Regions (Green): These areas have a near-zero potential.

The MEP map provides a clear, visual guide to the reactive sites of the molecule. orientjchem.org

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugative interactions, and delocalization of electron density between filled (donor) and unfilled (acceptor) orbitals. researchgate.net

Vibrational Spectra Simulation and Comparison with Experimental Data

Computational methods can simulate the vibrational spectra (Infrared and Raman) of a molecule. By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated. researchgate.net This simulated spectrum is an invaluable tool for interpreting experimental spectroscopic data.

The assignment of specific absorption bands in an experimental IR or Raman spectrum to particular vibrational modes (e.g., C=O stretch, N-N stretch, C-H bend) can be challenging for complex molecules. Theoretical calculations, often using DFT methods, provide a reliable basis for these assignments. researchgate.netresearchgate.net For instance, the characteristic stretching frequency of the carbaldehyde C=O group can be precisely calculated and compared with the experimental value. mdpi.com Discrepancies between calculated (in the gas phase) and experimental (in the solid state) frequencies can often be explained by intermolecular interactions, such as hydrogen bonding in the crystal lattice. mdpi.com

Tautomeric Equilibria and Stability Studies of 1,2,4-Triazole Derivatives

The 1,2,4-triazole ring is known to exhibit prototropic tautomerism, meaning it can exist in different isomeric forms that differ in the position of a proton. researchgate.net For the 1,2,4-triazole scaffold, the main tautomers are the 1H- and 4H- forms. nih.gov

Computational studies are highly effective in determining the relative stabilities of these tautomers. By calculating the total electronic energies of each tautomeric form, researchers can predict which isomer is thermodynamically favored. researchgate.nettubitak.gov.tr Studies on various 1,2,4-triazole derivatives have shown that the relative stability can be influenced by the nature and position of substituents on the ring. researchgate.net For instance, some studies have found that the 4H-1,2,4-triazole form is often more stable than the 1H- form. researchgate.nettubitak.gov.tr The calculations can also be performed in different solvents using models like the Polarizable Continuum Model (PCM) to understand how the environment affects the tautomeric equilibrium. tubitak.gov.tr

Theoretical Insights into Reaction Mechanisms and Pathways

Computational chemistry, particularly through methods like Density Functional Theory (DFT), provides powerful tools for elucidating the reaction mechanisms and pathways involving this compound. While specific experimental studies on the reaction mechanisms of this exact compound are not extensively documented in the literature, theoretical calculations can offer predictive insights into its reactivity. These studies typically focus on the geometry, electronic structure, and energy of reactants, transition states, and products.

Theoretical investigations into 1,2,4-triazole derivatives often explore tautomeric equilibria, such as thione-thiol tautomerism in related compounds, and the influence of solvents on this balance. zsmu.edu.ua For this compound, computational models could predict the most stable tautomeric form and how prototropic solvents might shift the equilibrium. zsmu.edu.ua

The reactivity of the compound is dictated by two primary functional groups: the carbaldehyde group and the 1,2,4-triazole ring. Theoretical studies can model various reaction pathways involving these sites:

Reactions at the Aldehyde Group: The aldehyde moiety is a primary site for nucleophilic addition and condensation reactions. Quantum chemical calculations can be employed to model the transition states and activation energies for reactions such as the formation of Schiff bases (imines), hydrazones, or oximes. These calculations would help in understanding the electronic effects of the phenyl-triazole scaffold on the electrophilicity of the aldehyde carbon.

Reactions involving the Triazole Ring: The 1,2,4-triazole ring's aromaticity and the distribution of its electron density can be analyzed using computational methods. The partially negative charges on the nitrogen atoms suggest potential sites for electrophilic addition or substitution reactions. zsmu.edu.ua DFT analysis can predict the most likely sites for electrophilic attack and calculate the energy barriers for such reactions. For instance, theoretical models could investigate the mechanism of N-alkylation or other substitutions on the triazole ring.

Intramolecular Cyclization: The synthesis of the 1,2,4-triazole ring itself often involves the intramolecular cyclization of precursors like thiosemicarbazides. nih.gov Theoretical studies can elucidate the mechanism of this ring-closure, identifying the transition state structures and the thermodynamic feasibility of the reaction pathway.

A typical computational approach for mechanistic studies is summarized in the table below.

Computational MethodApplication in Mechanistic StudiesKey Outputs
Density Functional Theory (DFT) Geometry optimization of reactants, transition states, and products. Calculation of reaction energies and activation barriers.Optimized molecular structures, vibrational frequencies, reaction energy profiles.
Time-Dependent DFT (TD-DFT) Simulation of electronic absorption spectra to understand electronic transitions.UV-Vis spectra, excitation energies, oscillator strengths.
Solvation Models (e.g., PCM) To study the effect of different solvents on reaction pathways and tautomeric equilibria. zsmu.edu.uaSolvation energies, changes in reaction barriers in solution.
Frontier Molecular Orbital (FMO) Analysis To predict the reactivity of the molecule by analyzing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).HOMO-LUMO energy gap, visualization of orbitals to identify nucleophilic/electrophilic sites.

By applying these theoretical methods, researchers can gain a detailed, atomistic understanding of the reaction mechanisms for this compound, guiding synthetic efforts and the design of new derivatives.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are essential computational tools for establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity or physicochemical properties. For derivatives of this compound, these models are invaluable for designing new molecules with enhanced potency and desired properties, such as improved therapeutic activity or reduced toxicity. zsmu.edu.ua

While specific QSAR/QSPR models for this compound are not widely published, numerous studies on the broader class of 1,2,4-triazole derivatives have established robust methodologies that would be directly applicable. These studies have successfully modeled various biological activities, including anticancer, physchemres.org antibacterial, mjcce.org.mk and anti-inflammatory properties. nih.gov

A typical QSAR study on derivatives of this compound would involve the following steps:

Dataset Assembly: A series of derivatives would be synthesized by modifying the phenyl ring (e.g., with electron-donating or -withdrawing substituents) or the carbaldehyde group. Their biological activity (e.g., IC₅₀ values) would be experimentally determined.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound. These can be categorized as 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., steric and electrostatic fields). mdpi.com

Model Development: Statistical methods are used to build a regression model linking the descriptors to the observed activity. Common methods include Multiple Linear Regression (MLR), Multiple Non-linear Regression (MNLR), and machine learning approaches like Artificial Neural Networks (ANN). physchemres.org

Model Validation: The predictive power of the model is rigorously assessed using internal (e.g., cross-validation, Q²) and external validation (using a test set of compounds, R²test). physchemres.orgmjcce.org.mk

The resulting QSAR model can then be used to predict the activity of novel, unsynthesized derivatives, thereby prioritizing the most promising candidates for synthesis and testing. For instance, a 3D-QSAR approach like k-Nearest Neighbor Molecular Field Analysis (kNN-MFA) could reveal that bulky, electronegative substituents at a specific position on the phenyl ring are crucial for enhanced activity.

The table below summarizes statistical parameters from representative QSAR studies on 1,2,4-triazole derivatives, illustrating the predictive power of these models.

QSAR Model TypeBiological ActivityStatistical ParametersKey Findings/DescriptorsReference
2D-QSAR (MLR & MNLR) Anti-pancreatic cancerMLR: Q² = 0.51, R²test = 0.936MNLR: Q² = 0.90, R²test = 0.852Correlation of activity with topological and electronic descriptors. physchemres.org
2D-QSAR Antibacterial (Bacillus subtilis)R = 0.80–0.99, Q² > 0.72Physicochemical properties like Molar Refraction (MR), Density (D), and Polarizability (α) are key descriptors. mjcce.org.mk
3D-QSAR (Pharmacophore) COX-2 InhibitionN/A (Qualitative Model)Identification of key pharmacophoric features: hydrogen bond acceptors, hydrophobic groups, and aromatic rings. nih.gov
QSAR (Nearest Neighbor) Toxicity (LD₅₀) PredictionN/A (Predictive Model)Structural modifications, such as introducing aromatic fragments, can significantly influence toxicity profiles. zsmu.edu.ua

These studies demonstrate that QSAR and QSPR are powerful predictive tools in the development of 1,2,4-triazole-based compounds. By applying these computational methodologies to derivatives of this compound, researchers can rationally design molecules with optimized activity and property profiles for various therapeutic applications.

Coordination Chemistry and Ligand Applications of 1 Phenyl 1h 1,2,4 Triazole 5 Carbaldehyde Derivatives

1,2,4-Triazoles as Ligands for Metal Complexes

The 1,2,4-triazole (B32235) ring system is a valuable ligand in coordination chemistry due to its ability to form stable complexes with a variety of metal ions. tennessee.edu The nitrogen atoms within the triazole ring possess lone pairs of electrons that can be donated to metal centers, forming coordinate bonds. sci-hub.se This coordination ability is fundamental to the construction of diverse supramolecular structures, including discrete polynuclear metal complexes, 1D/2D polymers, and 3D metal-organic frameworks (MOFs). tennessee.edumdpi.com The stability of the resulting complexes is often enhanced by the chelation effect when polydentate triazole-based ligands are used. isres.org The specific properties and structure of the final metal complex are heavily influenced by the nature and position of substituents on the triazole ring. mdpi.com

Derivatives of 1,2,4-triazole can coordinate to metal ions through several distinct modes, primarily dictated by the steric and electronic properties of the substituents on the triazole ring and the coordination preference of the metal ion.

Monodentate Coordination: In the simplest mode, the triazole ligand binds to a single metal center through one of its nitrogen atoms. Due to the hard character of certain metal ions like nickel(II), some triazole ligands behave as monodentate donors, binding through a single triazole nitrogen. isres.org

Bidentate Chelating Mode: When a triazole derivative possesses a suitable donor group (like a thiol, amino, or pyridyl group) on an adjacent carbon atom, it can act as a bidentate chelating ligand, forming a stable five- or six-membered ring with the metal center. isres.orgnih.gov For example, Schiff bases derived from 4-amino-5-mercapto-1,2,4-triazoles can coordinate through the azomethine nitrogen and the sulfur atom of the thiol group. jocpr.com

Bidentate Bridging Mode: The most studied coordination mode for 1,2,4-triazoles is the N1,N2-bridging mode. mdpi.com In this arrangement, the adjacent N1 and N2 atoms of the triazole ring bridge two different metal centers. This mode is crucial for the formation of polynuclear complexes, including linear trimers and extended chain structures. mdpi.comnih.gov This N1-N2 bridge provides a short and conjugated pathway that can effectively mediate magnetic interactions between the connected metal ions. mdpi.com

Coordination ModeDescriptionExample Ligand TypeResulting Structure
Monodentate Binds to a single metal ion via one nitrogen atom.Simple 1,2,4-triazoles with Ni(II)Mononuclear complexes
Bidentate Chelating Binds to a single metal ion via two donor atoms.4-Amino-5-mercapto-1,2,4-triazole derivativesMononuclear complexes with chelate rings
Bidentate Bridging Binds to two separate metal ions via N1 and N2 atoms.4-Substituted-1,2,4-triazolesPolynuclear complexes (dimers, trimers, chains)

The synthesis of metal complexes with 1,2,4-triazole-based ligands is typically achieved through straightforward reaction procedures. A common method involves reacting the triazole ligand with a suitable metal salt (e.g., acetates, chlorides, or perchlorates) in a 1:1 or 1:2 metal-to-ligand molar ratio. nih.govekb.eg The reaction is generally carried out in a solvent such as ethanol (B145695) or methanol, often under reflux conditions to ensure completion. nih.govjocpr.com The desired complexes often precipitate from the solution upon cooling and can be isolated by filtration. nih.gov

A comprehensive characterization of these newly synthesized complexes is essential to determine their structure and properties. Standard analytical and spectroscopic techniques are employed for this purpose:

Elemental Analysis (C, H, N, S): Confirms the empirical formula of the complex. jocpr.comekb.eg

Infrared (IR) Spectroscopy: Provides information about the coordination mode of the ligand by observing shifts in the vibrational frequencies of functional groups (e.g., C=N, N-N) upon complexation. ekb.eg

UV-Visible Spectroscopy: Elucidates the electronic transitions within the complex and helps in proposing the geometry around the central metal ion. nih.govekb.eg

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C): Used for diamagnetic complexes to determine the structure of the ligand framework in solution. nih.gov

Magnetic Susceptibility Measurements: Determines the magnetic properties (paramagnetism, diamagnetism, etc.) of the complexes, which is particularly important for polynuclear systems. nih.gov

Luminescent Properties of 1,2,4-Triazole-Metal Complexes

Metal complexes incorporating 1,2,4-triazole derivatives have attracted considerable attention due to their promising photoluminescent properties. researchgate.net These materials are being investigated for applications in optoelectronic devices like organic light-emitting diodes (OLEDs). nih.gov The luminescence in these complexes often arises from metal-to-ligand charge transfer (MLCT) transitions. rsc.org

Complexes of d¹⁰ metal ions such as Zn(II) and Cu(I) are particularly noteworthy. researchgate.net Zinc complexes with 1,2,4-triazole derivatives have been shown to exhibit strong blue or green-blue luminescence in the solid state. researchgate.net The emission properties can be tuned by modifying the substituents on the triazole ligand or by changing the counter-ions in the complex. researchgate.net

Copper(I) complexes featuring 1,2,4-triazole as a bridging ligand can exhibit emissions ranging from blue to yellow, with some demonstrating thermally activated delayed fluorescence (TADF). rsc.org These complexes can have high photoluminescent quantum yields (up to 0.42) and lifetimes in the microsecond range. rsc.org The luminescent properties are often studied in both the solid state and in polymeric matrices at room temperature and at 77 K to understand the nature of the emissive states. rsc.org

Metal IonLigand TypeEmission ColorQuantum Yield (Φ)Reference
Zn(II)3,5-dimethy-4-amino-1,2,4-triazoleBlue- researchgate.net
Zn(II)Schiff bases of 3-(pyridin-2-yl)-5-(2-aminophenyl)-1H-1,2,4-triazoleGreen-Blue- researchgate.net
Cu(I)1,2,4-triazole with aminophosphane co-ligandsBlue to Yellowup to 0.42 rsc.org
Cu(I)Functionalized 1,2,3-triazoles with phosphine (B1218219) co-ligandsGreen to Orange- rsc.org

Magnetic Properties of Polynuclear Triazole-Bridged Complexes

The N1,N2-bridging capability of 1,2,4-triazoles is instrumental in constructing polynuclear complexes where the magnetic interactions between adjacent metal centers can be studied. mdpi.com The diatomic N-N bridge provides an efficient superexchange pathway for propagating magnetic coupling. mdpi.comnih.gov The nature of this coupling—whether it is antiferromagnetic (spins align antiparallel) or ferromagnetic (spins align parallel)—depends on several factors, including the metal ions involved, the geometry of the bridge, and the substituents on the triazole ring. mdpi.comnih.gov

Trinuclear transition metal complexes with a linear arrangement of metal ions linked by triple N1,N2-triazole bridges have been synthesized and studied. nih.gov Magnetic susceptibility studies on these systems often reveal dominant intramolecular antiferromagnetic interactions between the metal centers. mdpi.comnih.gov For example, in a series of trinuclear complexes, the super-exchange parameter (J) was found to be -0.4 K for Mn(II), -7.5 K for Ni(II), and -45 K for Cu(II), indicating an increasing strength of antiferromagnetic coupling. mdpi.comnih.gov In some mixed-valence manganese (Mn(II)Mn(III)) complexes, however, weak ferromagnetic coupling has been observed. nih.gov The study of these magnetic properties is crucial for the development of molecule-based magnets and data storage applications. mdpi.com

Application of Triazole-Based Ligands in Chemosensors and Catalysis

Beyond their interesting photophysical and magnetic properties, metal complexes and ligands based on the triazole framework have found practical applications in sensing and catalysis.

Chemosensors: The ability of the triazole ring and associated functional groups to selectively bind with specific analytes has been harnessed to develop chemosensors. nanobioletters.com These sensors are designed to detect metal cations, anions, or neutral molecules, typically producing a detectable change in color (colorimetric) or fluorescence (fluorometric). researchgate.net The triazole moiety is often incorporated into a larger molecular scaffold that includes a signaling unit (a chromophore or fluorophore). nih.gov The lone pairs on the triazole nitrogen atoms can act as coordination sites for metal ions, and this binding event alters the electronic properties of the signaling unit, leading to a measurable response. sci-hub.se Triazole-based chemosensors have been developed for the sensitive and selective detection of various ions, including Pb²⁺ and Fe³⁺. sci-hub.se

Catalysis: Triazole derivatives have been successfully employed as ligands in homogeneous catalysis. rsc.org Specifically, 1,2,3- and 1,2,4-triazole-based N-heterocyclic carbenes (NHCs) have emerged as versatile ligands for transition metals. rsc.orgrsc.org These triazolylidene ligands are strong electron donors and can form stable complexes with metals like rhodium(I) and various first-row transition metals. rsc.orgrsc.org These metal-NHC complexes have shown significant activity in a range of catalytic transformations. For instance, chiral rhodium(I) complexes with biscarbene ligands based on 1,2,4-triazole have been successfully applied in the asymmetric hydrogenation of olefins, achieving moderate to good enantioselectivities. rsc.org The ease of synthesis and tunability of these triazole-based ligands make them a promising platform for the development of new and efficient catalysts. rsc.org

Applications in Organic Synthesis: 1 Phenyl 1h 1,2,4 Triazole 5 Carbaldehyde As a Versatile Building Block

Intermediate in the Synthesis of Complex Heterocyclic Systems

No specific examples were found in the searched scientific literature demonstrating the use of 1-Phenyl-1H-1,2,4-triazole-5-carbaldehyde as an intermediate for the synthesis of more complex heterocyclic systems. While aldehydes are common precursors for such syntheses through reactions like condensations and cyclizations, dedicated studies employing this particular triazole aldehyde for this purpose are not documented in the available resources. The reactivity of the aldehyde group is expected to allow for the formation of Schiff bases, Knoevenagel condensation products, and other derivatives that could potentially cyclize to form fused heterocyclic systems, but specific research findings are not available.

Scaffold for the Development of New Organic Materials

There is no available research in the searched databases that describes the use of this compound as a primary scaffold for the development of new organic materials. The 1,2,4-triazole (B32235) ring system, in general, is known to be a component in various functional materials, such as polymers, dyes, and metal-organic frameworks, due to its thermal stability, coordination ability, and electronic properties. beilstein-journals.org However, studies specifically leveraging the 1-phenyl-5-formyl substituted version of this heterocycle for material science applications have not been reported.

Use in Multicomponent Reactions

A search of the scientific literature did not yield any studies where this compound is utilized as a reactant in multicomponent reactions (MCRs). Aldehydes are fundamental components in many well-known MCRs, such as the Ugi, Passerini, and Biginelli reactions, which are powerful tools for rapidly building molecular complexity. beilstein-journals.orgnih.gov Despite the potential for its aldehyde group to participate in such reactions, the specific application of this compound in this context is not documented in the reviewed literature.

Exploration of Biological Activities and Structure Activity Relationships of 1 Phenyl 1h 1,2,4 Triazole 5 Carbaldehyde Derivatives

Antimicrobial Activity (Antibacterial, Antifungal)

Derivatives of 1-phenyl-1H-1,2,4-triazole, particularly those synthesized from a carbaldehyde precursor to form Schiff bases and other related compounds, have been a subject of interest for their antimicrobial potential.

In Vitro Efficacy against Specific Pathogens

Schiff bases are a significant class of derivatives, and their biological activity is influenced by the nature of the substituent on the imine nitrogen. For instance, a series of Schiff bases derived from 4-amino-5-mercapto-1,2,4-triazole and various aromatic aldehydes have been evaluated for their antimicrobial properties. In one study, Schiff bases were synthesized by condensing 4-amino-5-(1-phenylethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione with substituted aromatic aldehydes. Several of these compounds exhibited notable antimicrobial activity against a panel of microorganisms. researchgate.net

Another area of investigation involves the synthesis of Mannich bases. For example, new 1,2,4-triazole (B32235) derivatives containing both Schiff and Mannich base (morpholine) moieties have been synthesized and tested. Among these, a Schiff base with a nitro substituent on a thiophene (B33073) ring and its corresponding Mannich base derivative showed promising antibacterial and antifungal activity, with minimum inhibitory concentration (MIC) values lower than the standard antibacterial drug, ampicillin. nih.gov

Thiosemicarbazone derivatives have also shown potential as antimicrobial agents. Their activity is often attributed to their ability to chelate metal ions, which can be crucial for the survival of microorganisms. nih.gov

Table 1: In Vitro Antimicrobial Activity of 1-Phenyl-1H-1,2,4-triazole-5-carbaldehyde Derivatives

Compound Type Pathogen Activity (MIC/Inhibition Zone) Reference
Schiff Base Bacillus cereus MIC: 9.11 μmol/mL researchgate.net
Schiff Base Staphylococcus aureus MIC: 9.11 μmol/mL researchgate.net
Schiff Base Bacillus subtilis spizizenni MIC: 18.20 μmol/mL researchgate.net
Schiff Base with 4-OH substituent Various microorganisms Remarkable activity researchgate.net
Schiff Base with 4-NO2 substituent Various microorganisms Remarkable activity researchgate.net
Mannich Base with nitro substituent Various bacteria and fungi Lower MIC than ampicillin nih.gov

Correlation with Structural Modifications (Structure-Activity Relationship)

The structure-activity relationship (SAR) of these derivatives reveals that the nature and position of substituents on the phenyl ring play a crucial role in their antimicrobial efficacy. For example, in a series of Schiff bases, a derivative with both meta and para chloro-substituents on the phenyl ring demonstrated significant inhibitory activity against Bacillus cereus and Staphylococcus aureus. researchgate.net This suggests that electron-withdrawing groups on the phenyl ring can enhance antibacterial activity.

Similarly, for Schiff bases derived from 4-amino-5-(1-phenylethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, the presence of a hydroxyl (-OH) or a nitro (-NO2) group at the para position of the aromatic aldehyde moiety resulted in remarkable antimicrobial activity against the tested microorganisms. researchgate.net The introduction of a morpholine (B109124) moiety to form Mannich bases from Schiff bases also influences the biological activity, with some derivatives showing enhanced antimicrobial effects. nih.gov

Anticancer Activity

The quest for novel anticancer agents has led to the investigation of various heterocyclic compounds, including derivatives of 1,2,4-triazole.

Cytotoxic Effects on Cancer Cell Lines

Thiosemicarbazone derivatives have emerged as a particularly promising class of anticancer agents. Their mechanism of action is often linked to their ability to chelate metal ions, leading to the inhibition of enzymes like ribonucleotide reductase, which is essential for DNA synthesis and repair in cancer cells.

Studies on thiosemicarbazone derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. For example, certain thiosemicarbazide (B42300) analogs have shown potent anticancer activity against the B16F10 melanoma cell line, with some compounds exhibiting IC50 values comparable to the reference drug doxorubicin. ijper.orgijper.org In another study, a thiosemicarbazone derivative exhibited a strong inhibitory effect on the survival of A549 lung cancer cells. nih.gov Furthermore, some thiosemicarbazone analogs have displayed potent cytotoxicity against MCF-7, SK-mel-2, and DU145 cancer cell lines. researchgate.net

Table 2: Cytotoxic Effects of this compound Derivatives on Cancer Cell Lines

Compound Type Cancer Cell Line Activity (IC50) Reference
Thiosemicarbazide analog (5a) B16F10 (melanoma) 0.7 µg/mL ijper.org
Thiosemicarbazide analog (5e) B16F10 (melanoma) 0.9 µg/mL ijper.org
Thiosemicarbazone derivative (L4) A549 (lung cancer) Strong inhibitory effect nih.gov
Thiosemicarbazone analog (4c) MCF-7 (breast cancer) 0.42 μM researchgate.net
Thiosemicarbazone analog (4c) SK-mel-2 (melanoma) 0.58 μM researchgate.net
Thiosemicarbazone analog (4c) DU145 (prostate cancer) 0.43 μM researchgate.net

Antiviral Activity

The 1,2,4-triazole core is a key component of several antiviral drugs, such as Ribavirin. nih.gov This has spurred research into new triazole derivatives with potential antiviral properties. Hydrazone derivatives, which can be synthesized from carbaldehydes, are among the classes of compounds that have been investigated for a wide range of biological activities, including antiviral effects. nih.gov

Research on 1,2,4-triazole derivatives has shown activity against a variety of DNA and RNA viruses. nih.gov For instance, some lupinine (B175516) derivatives containing a 1,2,3-triazole ring have demonstrated the ability to reduce the infectivity of the influenza virus. mdpi.com While specific studies on the antiviral activity of derivatives directly from this compound are not extensively detailed in the provided context, the general antiviral potential of the broader 1,2,4-triazole class is well-established. Structure-activity relationship studies on some triazole derivatives have indicated that the nature of substituents on the triazole ring can significantly influence antiviral potency. For example, the presence of methyl or methoxyl groups on an aryl substituent at the C-4 position of a triazole ring was found to be beneficial for anti-influenza activity. mdpi.com

Enzyme Inhibition Studies

Derivatives of 1,2,4-triazole are known to be effective inhibitors of various enzymes, which is a key mechanism behind their therapeutic effects. isp.edu.pk The aldehyde group in this compound is a reactive site that can be transformed into various functional groups capable of interacting with enzyme active sites.

Azinane-triazole based compounds have been shown to be potent inhibitors of several enzymes, including acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and α-glucosidase. nih.gov For example, methyl phenyl and dimethyl phenyl substituted derivatives have demonstrated significant inhibition of these enzymes, with IC50 values in the micromolar and even nanomolar range for BChE. nih.gov All tested derivatives in one study showed greater α-glucosidase inhibition than the reference standard, acarbose. nih.gov

Fluorine-containing 1,2,4-triazole-5-one derivatives have also been screened for their inhibitory potential against α-amylase and α-glucosidase, showing varying degrees of inhibition. dergipark.org.tr

Table 3: Enzyme Inhibition by this compound Derivatives

Compound Class Enzyme Inhibition (IC50) Reference
Azinane-triazole derivative (12d) Acetylcholinesterase (AChE) 0.73 ± 0.54 µM nih.gov
Azinane-triazole derivative (12d) α-Glucosidase 36.74 ± 1.24 µM nih.gov
Azinane-triazole derivative (12m) Butyrylcholinesterase (BChE) 0.017 ± 0.53 µM nih.gov
Azinane-triazole derivative (12n) α-Glucosidase Most active in series nih.gov
Fluorine-containing 1,2,4-triazole-5-one derivatives α-Amylase 185.2 ± 3.4 to 535.6 ± 5.5 μM dergipark.org.tr
Fluorine-containing 1,2,4-triazole-5-one derivatives α-Glucosidase 202.1 ± 3.8 to 803.2 ± 10.3 μM dergipark.org.tr

Other Reported Biological Activities

Derivatives of the this compound core have demonstrated a broad spectrum of biological activities beyond primary antifungal and anticancer properties. These activities include antimicrobial, anti-inflammatory, antioxidant, and enzyme inhibitory effects.

Antimicrobial Activity

Schiff base derivatives of 1,2,4-triazoles have shown notable antibacterial and antifungal properties. In one study, a series of Schiff bases were synthesized from 4-amino-5-mercapto-3-[(1H-indol-3-yl)propyl]-1,2,4-triazole and various benzaldehydes. The resulting compounds were evaluated for their antibacterial activity. One derivative, bearing both meta and para chloro substitutions on the phenyl ring, exhibited significant inhibition against Bacillus cereus and Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of 9.11 µmol/mL, and against Bacillus subtilis at 18.20 µmol/mL. researchgate.net

Another study focused on Schiff's bases synthesized from 4-Amino-5-((4-amino-5-phenyl-4H-1,2,4-Triazol-3-ylthio)methyl)-4H-1,2,4-Triazole-3-thiol. These compounds were tested against Gram-negative (Escherichia coli) and Gram-positive (Staphylococcus aureus) bacteria, demonstrating the antimicrobial potential of such derivatives. journalofchemistry.org Furthermore, novel 1,2,4-triazole derivatives incorporating a thiazole (B1198619) moiety have been synthesized and evaluated for their in vitro antimicrobial activity, with some compounds showing high growth inhibitory activity. nih.gov

The antifungal activity of 1,2,4-triazole Schiff base derivatives has also been a key area of investigation. Certain derivatives have exhibited good fungicidal activities. ijcce.ac.ir For instance, some novel Schiff bases of 1,2,4-triazole showed excellent antifungal activity, with some compounds being more effective than the standard drug Ceftriaxone against S. aureus and showing higher antifungal activity against C. albicans. arabjchem.org

Compound TypeTarget OrganismActivity (MIC)Reference
Schiff base with meta and para chloro substitutionsBacillus cereus, Staphylococcus aureus9.11 µmol/mL researchgate.net
Schiff base with meta and para chloro substitutionsBacillus subtilis18.20 µmol/mL researchgate.net
Schiff's bases of 4-Amino-5-((4-amino-5-phenyl-4H-1,2,4-Triazol-3-ylthio)methyl)-4H-1,2,4-Triazole-3-thiolEscherichia coli, Staphylococcus aureusActivity reported journalofchemistry.org
1,2,4-triazole Schiff base derivativesStaphylococcus aureus, Candida albicansComparable or superior to standard drugs arabjchem.org

Enzyme Inhibition

The 1,2,4-triazole nucleus is a key feature in many enzyme inhibitors. arabjchem.orgmdpi.com Derivatives have been shown to inhibit a range of enzymes, including acetylcholinesterase (AChE), butyrylcholinesterase (BChE), α-glucosidase, and urease. journalofchemistry.orgarabjchem.orgmdpi.com

In a study of azinane analogues bearing the 1,2,4-triazole moiety, several derivatives were identified as potent inhibitors of these enzymes. For instance, methyl phenyl and dimethyl phenyl-substituted derivatives were found to be the most potent inhibitors of AChE, α-glucosidase, urease, and BChE. journalofchemistry.org All tested derivatives in this study showed greater inhibition of the α-glucosidase enzyme than the standard, acarbose. journalofchemistry.org

Hydrazone derivatives have also been investigated for their enzyme inhibitory potential. A series of novel hydrazone derivatives were synthesized and evaluated for their inhibitory activity against human monoamine oxidase (hMAO) enzymes. Specific derivatives were found to be highly active against hMAO-A. mdpi.com

Compound TypeTarget EnzymePotency (IC50/Ki)Reference
Methyl phenyl and dimethyl phenyl-substituted azinane triazolesAChE, α-glucosidase, urease, BChEPotent inhibition reported journalofchemistry.org
Hydrazone derivativeshMAO-AIC50 values of 0.342 µM and 0.028 µM for most active compounds mdpi.com

Anti-inflammatory and Antioxidant Activities

Several studies have highlighted the anti-inflammatory and antioxidant properties of 1,2,4-triazole derivatives. mdpi.comresearchgate.netnih.govisres.org For instance, the condensation of 4-amino-3-(4-methoxybenzyl)-1H-1,2,4-triazole-5(4H)-thione with different substituted aldehydes yielded Schiff base derivatives, some of which were identified as potent anti-inflammatory agents. mdpi.com

The antioxidant potential of 1,2,4-triazole derivatives has been demonstrated through various assays, including the DPPH free radical-scavenging assay. nih.govnih.govisres.org The presence of a hydroxyl group on the phenyl ring of some triazole derivatives has been shown to contribute to their antioxidant activity. isres.org

Mechanistic Investigations of Biological Action

The biological activities of this compound derivatives are underpinned by their interactions with specific biological targets. Mechanistic studies, predominantly through molecular docking, have provided insights into these interactions at a molecular level.

Mechanism of Antimicrobial Action

Molecular docking studies have been instrumental in proposing the mechanisms of antimicrobial action for 1,2,4-triazole derivatives. For antibacterial activity, the inhibition of the MurB enzyme, which is involved in the biosynthesis of peptidoglycan in bacterial cell walls, has been suggested as a probable mechanism. researchgate.net In the case of antifungal activity, the likely target is CYP51 (lanosterol 14α-demethylase), an essential enzyme in the biosynthesis of ergosterol, a vital component of fungal cell membranes. researchgate.net

Furthermore, molecular docking studies of thiazole derivatives containing a 1,2,3-triazole moiety against the gram-positive S. aureus topoisomerase IV enzyme have revealed strong binding affinities, suggesting this enzyme as a potential target. nih.gov Similarly, investigations into quinazolin-4(3H)-one derivatives with hydrazone and pyrazole (B372694) scaffolds have targeted the E. coli DNA gyrase enzyme, with potent inhibitory activity observed for some compounds. mdpi.com

Mechanism of Enzyme Inhibition

For enzyme inhibition, molecular docking has helped to visualize the binding modes of 1,2,4-triazole derivatives within the active sites of target enzymes. In the case of hMAO-A inhibitors, docking studies revealed strong interactions between the most active hydrazone derivatives and the enzyme's active site. mdpi.com The binding of these inhibitors was found to be selective, irreversible, and competitive. mdpi.com

Structural analysis of cholinesterases (AChE and BChE) indicates two primary substrate binding sites: a catalytic triad (B1167595) and an anionic site. Derivatives of 1,2,4-triazole are thought to interact with these sites to exert their inhibitory effects. journalofchemistry.orgnih.gov

Structure-Activity Relationships (SAR)

Structure-activity relationship studies have provided valuable information for the rational design of more potent derivatives. For antimicrobial activity, the nature and position of substituents on the phenyl ring of Schiff base derivatives have been shown to significantly influence their efficacy. For example, the presence of electron-withdrawing groups like chloro at specific positions can enhance antibacterial activity. researchgate.net

In the context of enzyme inhibition, substitutions on the phenyl group of hydrazone derivatives have been shown to impact their activity against hMAO enzymes. mdpi.com For α-glucosidase inhibition by azinane-triazole derivatives, compounds with a 3-methyl phenyl moiety and a 2-ethyl-6-methyl phenyl moiety showed excellent activity. journalofchemistry.org

Q & A

What are the common synthetic routes for 1-phenyl-1H-1,2,4-triazole-5-carbaldehyde, and how can reaction conditions be optimized for higher yields?

Basic
The synthesis of this compound typically involves cyclization reactions starting from hydrazine derivatives and α,β-unsaturated carbonyl compounds. A widely used method is the nucleophilic substitution of 1-aryl-5-chloro-pyrazole-4-carbaldehyde with phenol derivatives under basic conditions (e.g., K₂CO₃) in polar solvents like ethanol or acetonitrile . Monitoring reaction progress via thin-layer chromatography (TLC) and optimizing reflux time (6–12 hours) are critical for yield improvement.

Advanced
Advanced optimization includes controlling steric and electronic effects of substituents. For example, electron-withdrawing groups on the phenyl ring may require elevated temperatures (80–100°C) or microwave-assisted synthesis to reduce reaction time while maintaining >70% yield . Kinetic studies using NMR or HPLC can identify intermediates, enabling precise adjustment of stoichiometry (e.g., 1:1.2 molar ratio of aldehyde to nucleophile) to minimize side products .

What spectroscopic and computational methods are employed for structural elucidation of this compound?

Basic
Nuclear magnetic resonance (NMR) spectroscopy is standard for confirming the aldehyde proton (δ 9.8–10.2 ppm) and triazole ring protons (δ 7.5–8.5 ppm). Infrared (IR) spectroscopy verifies the C=O stretch (~1700 cm⁻¹) and triazole C=N vibrations (~1600 cm⁻¹) . High-resolution mass spectrometry (HRMS) provides molecular ion confirmation (e.g., [M+H]⁺ at m/z 214.08) .

Advanced
Density functional theory (DFT) calculations (B3LYP/6-31G**) predict electronic properties, such as HOMO-LUMO gaps (~4.5 eV), to correlate with reactivity . X-ray crystallography resolves crystal packing and hydrogen-bonding networks, revealing planar triazole-aldehyde geometry with dihedral angles <10° between rings .

How does this compound serve as a precursor in medicinal chemistry and materials science?

Basic
The aldehyde group enables Schiff base formation for bioactive molecule synthesis (e.g., antimicrobial agents). Its triazole ring mimics peptide bonds, making it a scaffold for enzyme inhibitors (e.g., acetylcholinesterase) . In materials science, it is a ligand for metal-organic frameworks (MOFs) due to its chelating nitrogen atoms .

Advanced
In drug design, molecular docking studies (AutoDock Vina) reveal binding affinities (−8.5 to −10.2 kcal/mol) with kinase targets (e.g., EGFR). The compound’s electron-deficient triazole ring enhances charge transport in organic semiconductors, achieving hole mobilities of ~0.1 cm²/V·s in thin-film transistors .

How can researchers resolve contradictions in spectroscopic data or biological activity across studies?

Advanced
Discrepancies in NMR shifts or bioactivity (e.g., IC₅₀ variations) often arise from solvent polarity or impurities. Reproducibility requires strict control of synthetic conditions (e.g., anhydrous solvents) and purity validation via HPLC (>95%). Meta-analysis of crystallographic data (Cambridge Structural Database) can clarify conformational flexibility influencing biological interactions . Error propagation models (e.g., Monte Carlo simulations) quantify uncertainty in kinetic parameters .

What methodologies are used to study its reactivity in multicomponent reactions?

Advanced
The aldehyde participates in Ugi and Biginelli reactions. For example, in a three-component Ugi reaction with amines and isocyanides, microwave irradiation (100 W, 120°C) reduces reaction time from 24 hours to 30 minutes, yielding >80% bis-triazole derivatives. Reaction progress is tracked via in-situ IR, focusing on aldehyde consumption rates .

How is computational chemistry applied to predict its pharmacokinetic properties?

Advanced
ADMET prediction tools (SwissADME) estimate logP (~2.1) and aqueous solubility (−3.2 logS), indicating moderate bioavailability. Molecular dynamics simulations (GROMACS) model membrane permeability, showing 80% absorption in intestinal models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.